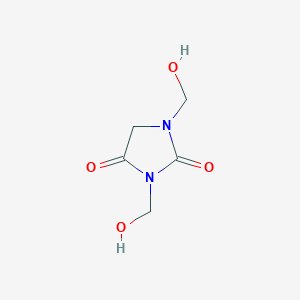

2, 1,3-Bis(hydroxymethyl)-

Description

Significance of Diol Functionalities in Complex Molecular Design

Diol functionalities, which consist of two hydroxyl (-OH) groups, are of paramount importance in the design of complex molecules. wikipedia.org The hydroxyl groups can act as both hydrogen bond donors and acceptors, enabling them to form intricate networks of intermolecular and intramolecular hydrogen bonds. stereoelectronics.org This characteristic is crucial for establishing specific three-dimensional structures and influencing the physical properties of the resulting compounds, such as their melting points, boiling points, and solubility.

In the context of drug design, the ability of diols to engage in hydrogen bonding allows them to interact with biological targets like proteins and enzymes with high specificity. stereoelectronics.org Furthermore, the two hydroxyl groups provide reactive handles for a wide array of chemical transformations. They can be readily converted into other functional groups, such as ethers and esters, or used to link different molecular fragments together. wikipedia.org This versatility makes diols essential synthons for the construction of complex natural products and pharmaceutically active compounds. The spatial arrangement of the two hydroxyl groups—whether they are on adjacent carbons (vicinal diols) or separated by more atoms—further dictates their reactivity and the conformational preferences of the molecule. wikipedia.org

Overview of Bis(hydroxymethyl) Substructures in Organic Synthesis and Materials Science

Bis(hydroxymethyl) substructures are widely employed as versatile building blocks in both organic synthesis and materials science due to their inherent reactivity and ability to form polymeric structures.

In organic synthesis , these compounds serve as key intermediates for the creation of more complex molecules. The two hydroxyl groups can be selectively protected or activated to allow for stepwise reactions, providing a high degree of control over the synthetic route. For instance, they can be used as precursors for the synthesis of lactones, cyclic ethers, and other heterocyclic systems through intramolecular cyclization reactions. wikipedia.org A notable example is the use of 2,5-bis(hydroxymethyl)furan (BHMF), derived from the reduction of 5-hydroxymethylfurfural (B1680220) (HMF), as a platform chemical for producing a variety of valuable derivatives. wikipedia.orgfur4sustain.eu Similarly, the synthesis of 4,4'-bis(hydroxymethyl)-2,2'-bipyridine (B11819) provides a ligand that is crucial for the construction of coordination complexes and functional materials. researchgate.net

In materials science , the difunctional nature of bis(hydroxymethyl) compounds makes them ideal monomers for polymerization reactions. They readily react with other difunctional monomers, such as diacids or diisocyanates, to form polyesters and polyurethanes, respectively. wikipedia.orgwikipedia.org This has led to the development of a wide range of polymers with diverse properties. For example, BHMF is utilized in the manufacturing of polyurethane foams and polyesters, contributing to the development of bio-based polymers. wikipedia.orgnih.gov Furthermore, ligands based on 2,6-bis(hydroxymethyl)phenol are instrumental in synthesizing high-nuclearity metal clusters with interesting magnetic and catalytic properties. researchgate.net The incorporation of diol-functionalized units can also enhance the thermal stability and other thermophysical properties of materials like ionic liquids. rsc.org

Historical Context and Evolution of Research on Diverse Bis(hydroxymethyl) Compounds

The study of compounds containing the bis(hydroxymethyl) motif has a rich history intertwined with the development of organic chemistry and polymer science. Early investigations into simple diols like ethylene (B1197577) glycol, first prepared in the mid-19th century, laid the groundwork for understanding the reactivity of the hydroxyl groups. wikipedia.org The term "glycol" itself became synonymous with this class of compounds.

Research in the 20th century saw the expansion of synthetic methodologies to create a wider variety of bis(hydroxymethyl) compounds. The discovery of methods to synthesize compounds like 1,3-Bis(hydroxymethyl)-5,5-dimethylhydantoin (DMDM hydantoin) led to its use as an antimicrobial preservative in cosmetics. wikipedia.orgnih.gov The development of processes to prepare bis(hydroxymethyl) compounds in anhydrous form was a significant step, enabling their direct use in subsequent syntheses that are sensitive to water. google.com

In recent decades, the focus has shifted towards the development of sustainable and bio-based bis(hydroxymethyl) compounds. A prime example is the extensive research into 2,5-bis(hydroxymethyl)furan (BHMF), which can be derived from renewable biomass sources like fructose (B13574) and cellulose (B213188). wikipedia.orgfur4sustain.eu The conversion of 5-hydroxymethylfurfural (HMF), a key platform chemical, into BHMF has been a major area of investigation, with various catalytic methods being developed to achieve high yields. nih.govlu.se This focus on renewable feedstocks reflects a broader trend in the chemical industry towards sustainability. The evolution of research also includes the synthesis of more complex and functionalized bis(hydroxymethyl) compounds for specialized applications, such as ligands for creating advanced materials and potential drug candidates. researchgate.netnih.gov

Classification of Bis(hydroxymethyl) Derivatives (e.g., aliphatic, heterocyclic, alicyclic)

Bis(hydroxymethyl) derivatives can be broadly classified based on the nature of the carbon skeleton to which the two hydroxymethyl groups are attached. This classification helps in understanding their structural diversity and predicting their chemical behavior.

Aliphatic Bis(hydroxymethyl) Compounds: In these compounds, the hydroxymethyl groups are attached to an open-chain, non-aromatic carbon framework. A simple example is 2,2-bis(hydroxymethyl)propionic acid (DMPA), which contains a central carbon atom bonded to two hydroxymethyl groups, a methyl group, and a carboxylic acid group. acs.org These compounds are often used as chain extenders or cross-linking agents in the synthesis of polymers like polyurethanes and polyesters.

Heterocyclic Bis(hydroxymethyl) Compounds: This class features hydroxymethyl groups attached to a heterocyclic ring, which is a cyclic compound containing atoms of at least two different elements in its ring. A prominent example is 2,5-bis(hydroxymethyl)furan (BHMF), where the hydroxymethyl groups are at the 2 and 5 positions of a furan (B31954) ring. wikipedia.org Another example is 1,3-bis(hydroxymethyl)-5,5-dimethylhydantoin (DMDM hydantoin), which has a hydantoin (B18101) ring structure. wikipedia.org These compounds are significant in the development of bio-based polymers and as functional additives.

Alicyclic Bis(hydroxymethyl) Compounds: These compounds have hydroxymethyl groups attached to a non-aromatic, cyclic hydrocarbon ring. While less common in the provided search results, an analogous structure would be 1,4-bis(hydroxymethyl)cyclohexane. These structures provide rigidity and specific stereochemical orientations to the molecules, which can be advantageous in the synthesis of specialized polymers and liquid crystals.

The classification can be further refined based on the relative positions of the hydroxymethyl groups on the parent structure, which significantly influences their reactivity and the properties of the resulting materials.

| Compound Name | Classification |

| 2,2-bis(hydroxymethyl)propionic acid (DMPA) | Aliphatic |

| 2,5-bis(hydroxymethyl)furan (BHMF) | Heterocyclic |

| 4,4'-bis(hydroxymethyl)-2,2'-bipyridine | Heterocyclic |

| 1,3-Bis(hydroxymethyl)-5,5-dimethylhydantoin (DMDM hydantoin) | Heterocyclic |

| 2,6-bis(hydroxymethyl)phenol | Aromatic (a subset of alicyclic for the purpose of this classification) |

| Ethylene glycol (ethane-1,2-diol) | Aliphatic |

Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(hydroxymethyl)imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O4/c8-2-6-1-4(10)7(3-9)5(6)11/h8-9H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJTBPJRSGGGGGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)N1CO)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70319777 | |

| Record name | ST50990035 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70319777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13092-65-4 | |

| Record name | 2, 1,3-bis(hydroxymethyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=350285 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ST50990035 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70319777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Bis Hydroxymethyl Compounds

General Strategies for Introducing Hydroxymethyl Groups

The introduction of hydroxymethyl groups into a molecule can be achieved through various synthetic routes. Key among these are formylation reactions and reductive pathways.

Formylation is a chemical process where a formyl group (-CHO) is introduced into a compound. wikipedia.org This aldehyde functionality can then be reduced to a hydroxymethyl group. While direct formylation to yield a diol is less common, related reactions involving formaldehyde (B43269) are pivotal. For instance, in the presence of a base, compounds with active methylene (B1212753) groups can react with formaldehyde to introduce hydroxymethyl groups. This type of reaction, an aldol (B89426) condensation, is fundamental to the synthesis of many polyols. google.comgoogle.com

Reductive pathways are a common method for producing diols. This can involve the reduction of dicarboxylic acids or their esters to yield 1,4-, 1,5-, or longer chain diols. wikipedia.org For the synthesis of vicinal diols (1,2-diols), the dihydroxylation of alkenes is a widely used method. chemistrysteps.com This can be achieved through syn-dihydroxylation using reagents like osmium tetroxide or potassium permanganate, or anti-dihydroxylation using peroxy acids. chemistrysteps.com Another approach involves the reduction of diketones using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). chemistrysteps.com

More advanced biosynthetic routes are also being explored. These can combine oxidative and reductive steps to produce a variety of diols from renewable resources like amino acids. nih.govresearchgate.netresearchgate.net These pathways often involve a series of enzymatic reactions, including hydroxylation, deamination, decarboxylation, and reduction. nih.govresearchgate.net

Synthesis of Specific Bis(hydroxymethyl) Structural Classes

The general strategies mentioned above are applied to synthesize specific and industrially important bis(hydroxymethyl) compounds.

1,3-Bis(hydroxymethyl)thiourea (B1608882) is a derivative of thiourea (B124793), an organosulfur compound structurally similar to urea (B33335) but with the oxygen atom replaced by a sulfur atom. wikipedia.org

The primary method for synthesizing 1,3-bis(hydroxymethyl)thiourea involves the reaction of thiourea with formaldehyde. evitachem.com This reaction is typically carried out in an aqueous solution. The nitrogen atoms in thiourea act as nucleophiles, attacking the carbonyl carbon of formaldehyde. evitachem.com This nucleophilic addition results in the formation of hydroxymethyl groups on both nitrogen atoms of the thiourea molecule. evitachem.com The reaction is often facilitated by a basic catalyst. evitachem.com This process is analogous to the Mannich reaction. mdpi.com

This compound can then be used as a building block for further synthesis. For example, it can react with diamines to form more complex heterocyclic structures. researchgate.net

Interactive Data Table: Synthesis of 1,3-Bis(hydroxymethyl)thiourea

| Reactant 1 | Reactant 2 | Key Reaction Type | Product |

| Thiourea | Formaldehyde | Nucleophilic Addition | 1,3-Bis(hydroxymethyl)thiourea |

Pentaerythritol (B129877), with the formula C(CH2OH)4, is a polyol containing four hydroxymethyl groups. While technically a tetrol, its synthesis is a prime example of creating multiple hydroxymethyl groups on a single carbon framework. wikipedia.org It was first synthesized in 1891. wikipedia.org

The industrial synthesis of pentaerythritol is a well-established process that involves the reaction of acetaldehyde (B116499) with an excess of formaldehyde in a basic aqueous solution. google.comgoogle.comorgsyn.org The reaction proceeds in two main stages: google.comaldehydeepc.com

Aldol Condensation: Three molecules of formaldehyde undergo an aldol condensation with one molecule of acetaldehyde. This step is catalyzed by a base, such as calcium hydroxide (B78521) or sodium hydroxide, and results in the formation of an intermediate called pentaerythritose. google.comgoogle.com

Cannizzaro Reaction: The pentaerythritose then reacts with a fourth molecule of formaldehyde in a Cannizzaro reaction. In this step, the pentaerythritose is reduced to pentaerythritol, and the formaldehyde is oxidized to formic acid, which is then neutralized by the base to form a formate (B1220265) salt. wikipedia.orgaldehydeepc.com

The yield of pentaerythritol can be influenced by the reaction conditions, such as the ratio of reactants and the temperature. zbaqchem.comacs.org Byproducts, including dipentaerythritol, can also be formed during the synthesis. orgsyn.orgcdnsciencepub.com

Interactive Data Table: Synthesis of Pentaerythritol

| Reactant 1 | Reactant 2 | Catalyst | Key Reaction Steps | Product |

| Acetaldehyde | Formaldehyde | Base (e.g., NaOH, Ca(OH)2) | Aldol Condensation, Cannizzaro Reaction | Pentaerythritol |

Synthesis of 2,2-Bis(hydroxymethyl)-1,3-propanediol (Pentaerythritol) and its Derivatives

Condensation Reactions with Aldehydes and Ketones

Condensation reactions provide a direct route to forming bis(hydroxymethyl) structures. The hydroxyalkylation reaction, a type of electrophilic aromatic substitution, involves the condensation of aldehydes or ketones with activated aromatic compounds. nih.gov For instance, benzocrown ethers can be condensed with various aldehydes and ketones in the presence of a strong acid catalyst like triflic acid (CF₃SO₃H) or sulfuric acid (H₂SO₄) to produce bis(benzocrown ethers) in good yields, ranging from 42% to 98%. nih.gov The reaction proceeds by adding the acid catalyst to a mixture of the aromatic compound and the aldehyde or ketone. nih.gov

Similarly, the combination of a crossed Cannizzaro reaction and an aldol condensation can produce polyols. chemistrytalk.org A notable example is the two-step, base-catalyzed reaction that forms trimethylolpropane, a precursor used in manufacturing alkyd resins, glues, and synthetic lubricants. chemistrytalk.org The synthesis of various bis-aldehydes and bis-ketones often serves as a preliminary step for creating more complex macrocyclic compounds through subsequent condensation reactions. researchgate.net

Derivatization from Pentaerythritol for Polymeric Applications

Pentaerythritol, with its chemical structure of 2,2-bis(hydroxymethyl)-1,3-propanediol, is a fundamental building block for creating more complex molecules for polymer science. sigmaaldrich.comnih.gov Its four primary hydroxyl groups allow for extensive derivatization. One significant derivative is 2,2'-bis(hydroxymethyl) propionic acid (bis-MPA), which contains two hydroxyl groups and one carboxylic acid group. researchgate.net This "AB2" type structure makes it an important starting material for synthesizing functional aliphatic macromolecules. researchgate.net Bis-MPA-based functional linear and dendritic macromolecules have shown potential for biomedical applications, including drug delivery. researchgate.net

Selective O-Alkylation Strategies for Functionalized Polyesters

Selective functionalization of polyols like bis-MPA is key to designing tailored polymers. A facile synthetic approach for the selective mono- and di-O-alkylation of 2,2'-bis(hydroxymethyl) propionic acid (bis-MPA) has been developed for creating functional polyesters. researchgate.net This method utilizes 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst, which successfully prevents the internal cyclization of bis-MPA, a common side reaction. researchgate.net By carefully controlling the reactant ratios and reaction times, both mono- and di-O-alkylated bis-MPA can be synthesized in high yields. researchgate.net This strategy allows for the introduction of various functionalities, which can be used to synthesize functional polyester (B1180765) polymers capable of forming stable nanoparticles for applications such as drug encapsulation. researchgate.net

Synthesis of 1,3-Bis(hydroxymethyl)benzimidazolin-2-one

1,3-Bis(hydroxymethyl)benzimidazolin-2-one is a functionalized benzimidazole (B57391) derivative useful as a polymer intermediate and in the textile industry. researchgate.netresearchgate.net Its synthesis can be achieved through a straightforward reaction. One reported method involves refluxing 1,3-dihydro-2H-benzimidazol-2-one with formalin (a 37% aqueous solution of formaldehyde) for 30 minutes. researchgate.net This compound has garnered attention in materials science and pharmaceuticals due to its unique structure, featuring a benzimidazolinone core with hydroxymethyl groups at positions 1 and 3. researchgate.netontosight.ai

Synthesis of 2,5-Bis(hydroxymethyl)furan (BHMF)

2,5-Bis(hydroxymethyl)furan (BHMF) is a significant bio-based platform chemical, valued as a rigid diol for producing biodegradable polyesters. bohrium.comnih.gov It is primarily synthesized from 5-hydroxymethylfurfural (B1680220) (HMF), a key molecule derived from the dehydration of C6 sugars. rsc.org

The selective hydrogenation of the carbonyl group in HMF is the most common route to BHMF. bohrium.com This process, known as hydroconversion, has been extensively studied using various catalytic systems. The goal is to achieve high conversion of HMF and high selectivity towards BHMF, minimizing side reactions. bohrium.comnih.gov

Researchers have explored both noble and non-noble metal catalysts. Transition metals such as cobalt have been widely used. For example, a hydrothermally synthesized metallic cobalt catalyst (Co@C) achieved a 96.0% yield of BHMF at 110°C and 1 MPa H₂. nih.gov Nickel-based catalysts have also shown high efficacy. A catalyst of nickel supported on carbon nanotubes (Ni/CNTs) demonstrated 99.8% conversion of HMF with 95.0% selectivity to BHMF under optimal conditions. bohrium.com Catalytic transfer hydrogenation (CTH) offers an alternative route that uses a hydrogen donor like isopropanol (B130326) instead of molecular hydrogen. A Ru/Co₃O₄ catalyst in a CTH process yielded 82% BHMF at 190°C. mdpi.com

Below is a table summarizing various catalytic systems for the hydroconversion of HMF to BHMF.

| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure (MPa) | Time (h) | HMF Conversion (%) | BHMF Yield/Selectivity (%) |

| Ni/CNTs bohrium.com | H₂ | Ethanol (B145695) | 120 | 2 | 4 | 99.8 | 95.0 (Selectivity) |

| Co@C nih.gov | H₂ | Methanol | 110 | 1 | 6 | - | 96.0 (Yield) |

| Ru/Co₃O₄ mdpi.com | Isopropanol | Isopropanol | 190 | - | 6 | - | 82.0 (Yield) |

| Cu-ZnO mdpi.com | H₂ | Ethanol | 100 | - | 3 | - | 99.1 (Selectivity) |

| Zirconium nanohybrid nih.gov | Isopropanol | Isopropanol | 120-140 | - | - | - | 93.4–99.2 (Yield) |

The Cannizzaro reaction presents an alternative, non-hydrogenation pathway for producing BHMF from HMF. mdpi.com Discovered by Stanislao Cannizzaro, this reaction involves the base-induced disproportionation of two molecules of an aldehyde that lacks alpha-hydrogens. wikipedia.orgbyjus.com One aldehyde molecule is oxidized to a carboxylic acid, while the other is reduced to a primary alcohol. wikipedia.org

When applied to HMF in the presence of a strong base, one molecule of HMF is reduced to BHMF, while a second molecule is oxidized to 5-hydroxymethylfuranoic acid. chemistrytalk.orgmdpi.com This method avoids the need for a metal catalyst and high-pressure hydrogen. mdpi.com However, it inherently produces an equimolar amount of the carboxylic acid byproduct, which can present challenges in downstream separation processes. mdpi.com Studies have explored using ionic liquids as recyclable solvents to improve reaction efficiency. mdpi.com

Synthesis of 1,3-Bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione (DMDM Hydantoin)

1,3-Bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione, commonly known as DMDM hydantoin (B18101), is an organic compound synthesized through the reaction of 5,5-dimethylhydantoin (B190458) with formaldehyde. nih.gov The process typically involves reacting 5,5-dimethylhydantoin with an aqueous solution of formaldehyde in the presence of a basic catalyst.

One common laboratory method involves the reaction of 0.1 mol of 5,5-dimethylhydantoin with 0.2 mol of 37% aqueous formaldehyde, catalyzed by 0.05 mol of sodium hydroxide. Industrial production methods often vary in the molar ratio of reactants and reaction conditions to optimize yield and concentration. For instance, one method involves reacting 3 to 5 moles of a 37% aqueous formaldehyde solution with 1 mole of dimethylhydantoin at 84°C. nih.govsmolecule.com Another approach to produce a highly concentrated aqueous solution of DMDM hydantoin involves reacting 2 moles of formaldehyde (as 37% formalin) with dimethylhydantoin at a lower temperature range of 38 to 50°C and a pH of 8.1 to 8.3. nih.govsmolecule.com

An alternative, water-free synthesis method has also been developed. This process involves reacting a hydantoin, such as 5,5-dimethylhydantoin, with a formaldehyde source like paraformaldehyde and an alkaline catalyst at temperatures and pressures sufficient to drive the reaction. google.com This method yields a product that is essentially 100% active and can be easily dissolved into a solution at ambient temperature, making it suitable for non-aqueous systems. google.com

The Bucherer-Bergs synthesis is a widely used method for producing various hydantoin derivatives. cneasychem.com This method typically involves the reaction of a ketone or aldehyde with sodium cyanide (or potassium cyanide) and ammonium (B1175870) carbonate in a 50% ethanol solution at 60-70°C to directly form the hydantoin ring. cneasychem.com While this is a general method for hydantoin synthesis, the specific synthesis of DMDM hydantoin primarily involves the subsequent hydroxymethylation of the pre-formed 5,5-dimethylhydantoin ring.

Table 1: Synthesis Parameters for DMDM Hydantoin

| Reactant 1 | Reactant 2 | Catalyst | Temperature | Molar Ratio (Formaldehyde:DMH) | Reference |

| 5,5-Dimethylhydantoin | 37% Aqueous Formaldehyde | Sodium Hydroxide | - | 2:1 | |

| Dimethylhydantoin | 37% Aqueous Formaldehyde | - | 84°C | 3:1 to 5:1 | nih.govsmolecule.com |

| Dimethylhydantoin | 37% Formalin | - | 38-50°C | 2:1 | nih.govsmolecule.com |

| 5,5-Dimethylhydantoin | Paraformaldehyde | Alkaline Catalyst | Elevated | - | google.com |

Stereoselective Synthesis of Chiral Bis(hydroxymethyl) Lactones and Cyclopropane (B1198618) Derivatives

The stereoselective synthesis of chiral bis(hydroxymethyl) compounds, particularly lactones and cyclopropane derivatives, is a significant area of research due to the prevalence of these motifs in biologically active molecules. nih.gov

Lipases are widely utilized enzymes in organic synthesis for their ability to catalyze reactions with high chemo-, regio-, and enantioselectivity. mdpi.com These enzymes are particularly effective in the kinetic resolution of racemic mixtures and the desymmetrization of prochiral or meso compounds. nih.gov Lipase-catalyzed reactions, such as enantioselective acylation of alcohols and hydrolysis of esters, are among the most common biocatalytic methods for preparing enantiomerically pure alcohols, esters, amines, amides, and acids. mdpi.com

For instance, Candida antarctica Lipase B (CALB) is a versatile and robust enzyme used in the synthesis of enantiopure compounds. mdpi.com It has been successfully employed in the kinetic resolution of racemic chlorohydrins, which are precursors for β-blockers, through transesterification reactions. mdpi.com The choice of solvent is crucial in these reactions, with green solvents being preferred for their sustainability and safety. mdpi.com The mechanism of lipase-catalyzed esterification involves the activation of the serine active site, formation of an acyl-enzyme intermediate, and subsequent deacylation by a nucleophile. nih.gov

Epimerization, the change in configuration at a single stereocenter, is often considered a challenge in asymmetric synthesis. However, it can be strategically employed to access specific stereoisomers. In the synthesis of γ-butyrolactones, selective α- or β-epimerization of a cis-2,3-bis(hydroxymethyl)-γ-butyrolactone has been utilized to synthesize both enantiomers of enterolactone, a compound with various biological activities. nih.govacs.orgundip.ac.id Theoretical and kinetic studies have been conducted to understand the mechanism of this epimerization. nih.govacs.org

The synthesis of α-alkylidene-γ-butyrolactones can be achieved through the palladium-catalyzed heteroannulation of 1,3-dienes with α-iodo or α-bromo acrylic acids. science.gov The use of a sterically hindered chelating alkyl phosphine (B1218219) ligand, such as D-t-BPF, often results in high regioselectivity. science.gov

Synthesis of 1,3-Bis(hydroxymethyl)-2-oxaadamantane

The synthesis of 2-oxaadamantane derivatives can be achieved through the reaction of 1,3-dichloroadamantanes with fuming nitric acid. nih.gov This reaction proceeds through the formation of intermediate nitroxy derivatives that undergo skeletal rearrangements, including Grob fragmentation and transannular cyclizations, to yield the 2-oxaadamantane structure. nih.gov For example, the reaction of 1,3-dichloro-5,7-dimethyladamantane (B1653175) with fuming nitric acid at room temperature produces a mixture of 2-oxaadamantane derivatives. nih.gov Similarly, starting from 1,3-dichloroadamantane, a mixture of 2-oxaadamantane derivatives is obtained, from which pure 4-chloro-3-chloromethyl-2-oxaadamantan-1-ol can be isolated by recrystallization. nih.gov

Another synthetic route involves the alkaline hydrolysis of 3,5-bis(nitrooxymethyl)adamantan-1-yl nitrates. researchgate.net

Synthesis of Ethers of Bis(hydroxymethyl)cyclohexanes

Ethers of 1,2-, 1,3-, and 1,4-bis(hydroxymethyl)cyclohexanes have been synthesized for various applications. google.com The synthesis of monovinyl ethers of bis(hydroxyalkyl)cycloalkanes can be achieved through the alkenylation of the corresponding diols with ethyne, a process known as Leppe vinylation, often using molten potassium hydroxide as a reagent. google.comgoogle.com For example, 1,4-bis(hydroxymethyl)cyclohexane is a commonly used substrate for this reaction. google.comgoogle.com

The synthesis of these ethers can also be accomplished by reacting the diol with a divinyl ether. google.com While these methods can produce mixtures of monoethers and diethers, they can often be separated by distillation. google.com

Table 2: Synthesis of Ethers of Bis(hydroxymethyl)cyclohexanes

| Starting Material | Reagent | Product Type | Reference |

| 1,4-Bis(hydroxymethyl)cyclohexane | Ethyne, Potassium Hydroxide | Monovinyl ether | google.comgoogle.com |

| Diol | Divinyl ether | Monoether | google.com |

Synthesis of Curcuminoid 2,2-bis(Hydroxymethyl)propionate Derivatives

A series of curcuminoid 2,2-bis(hydroxymethyl)propionate derivatives have been synthesized by modifying the phenolic hydroxyl groups of curcumin (B1669340). nih.gov One such derivative, curcumin di-O-2,2-bis(hydroxymethyl)propionate (compound 1), demonstrated enhanced stability and solubility compared to curcumin. nih.gov

Further modifications at the α-position (C-4) of the central 1,3-diketone moiety of compound 1 have been explored to establish structure-activity relationships. nih.gov For example, a novel derivative of demethoxycurcumin (B1670235) (DMC) was synthesized by reacting commercially available DMC with DBU and formaldehyde in THF. nih.gov This product was then reacted with 2,2,5-trimethyl-1,3-dioxane-5-carbonyl chloride in the presence of Et3N to give a diol intermediate, which was subsequently hydrolyzed with hydrochloric acid in MeOH to yield the final compound. nih.gov

The general synthesis of curcumin and its symmetrical analogs often involves the Claisen-Schmidt condensation reaction. walisongo.ac.id An optimized, high-yield "click" and "unclick" chemistry approach has also been reported. mdpi.com This method involves the protection of the keto-enol functionality of acetylacetone (B45752) with boron trifluoride, followed by condensation with an appropriate aldehyde, and subsequent cleavage of the BF2 group using hydrated alumina (B75360) or silica. mdpi.com

Synthesis of 3,3-Bis(hydroxymethyl)oxetane (BHMO)

The synthesis of 3,3-Bis(hydroxymethyl)oxetane (BHMO), a key monomer for various polymers, can be approached through several synthetic routes. One common strategy involves the cyclization of a substituted 1,3-diol. A multi-step synthesis starts with a substituted dimethyl malonate, which undergoes double ester reduction to form the corresponding diol. This diol is then subjected to tosylation, followed by a base-mediated cyclization to yield the oxetane (B1205548) ring. The final step involves the removal of any protecting groups, such as a silyl (B83357) group using tetra-n-butylammonium fluoride (B91410) (TBAF), to afford the desired 3,3-disubstituted oxetane. acs.org The yields for the Williamson etherification step in such syntheses have been reported to be in the range of 59% to 87%. acs.org

Another approach to synthesizing 3,3-disubstituted oxetanes involves the cyclodehydration of enantioenriched 1,3-diols. acs.org These diols can be generated from 2,3-epoxy alcohols through ring-opening reactions. acs.org The use of potassium tert-butoxide (KOtBu) in tetrahydrofuran (B95107) (THF) for both monotosylation and cyclization has been shown to produce oxetanes in high yields. acs.org

Furthermore, the synthesis of related structures, such as 3,3-bis(methoxyethoxymethyl)oxetane, has been achieved starting from 3,3-bis(chloromethyl)oxetane. prepchem.com This suggests that BHMO could potentially be synthesized via nucleophilic substitution of the chloro groups with a hydroxide source.

It is important to note that BHMO can readily undergo ring-opening polymerization, especially in the presence of acid catalysts. biosynth.com For instance, in the presence of a Lewis acid like aluminum triflate, BHMO can undergo rapid oligomerization. acs.org This reactivity is a key consideration in its synthesis and purification.

A patented method for producing high molecular weight poly[3,3-bis(hydroxymethyloxetane)] ("PBHMO") involves the polymerization of the trimethylsilyl (B98337) ether of BHMO. This protected monomer, 3,3-bis(trimethylsilyloxymethyl)oxetane, is prepared by reacting BHMO with bis(trimethylsilyl)acetamide (BSA) in refluxing tetrahydrofuran (THF). google.com

Sustainable and Green Chemistry Approaches in Bis(hydroxymethyl) Synthesis

The principles of green and sustainable chemistry are increasingly being applied to the synthesis of bis(hydroxymethyl) compounds, aiming to reduce environmental impact and improve resource efficiency. These approaches focus on the use of renewable feedstocks, solvent-free reaction conditions, and the application of biocatalysis.

A prominent example is the synthesis of 2,5-bis(hydroxymethyl)furan (BHMF), a bio-based diol derived from the biorefinery of biomass. prepchem.comgoogle.com The development of synthetic routes to BHMF from renewable resources is a significant area of research in green chemistry. prepchem.comgoogle.com One of the key strategies is the selective hydrogenation of 5-hydroxymethylfurfural (HMF), which is itself derived from C6 sugars. google.com Numerous metal-based catalytic systems, both heterogeneous and homogeneous, have been explored for this transformation. google.com For example, a homogeneous ruthenium pincer complex has been shown to convert HMF to BHMF in quantitative yield. google.com

Solvent-free biocatalytic synthesis is another important green approach. For instance, the production of fatty acid diesters of BHMF has been achieved through a solvent-free Novozym 435-mediated diesterification. acs.org This method achieved over 97% conversion into diesters under optimized conditions. acs.org The sustainability of such processes can be evaluated using metrics like atom economy, reaction mass efficiency, and the E-factor. biosynth.com

The use of alternative energy sources, such as microwave irradiation, can also contribute to greener synthetic protocols by reducing reaction times and energy consumption. lookchem.com Furthermore, the development of continuous flow processes offers advantages in terms of safety, efficiency, and scalability for the synthesis of bis(hydroxymethyl) compounds and their derivatives. lookchem.com

The table below summarizes some key research findings in the sustainable synthesis of bis(hydroxymethyl) compounds.

| Product | Precursor | Catalyst/Method | Key Green Chemistry Aspect | Reference |

| 2,5-bis(hydroxymethyl)furan (BHMF) | 5-hydroxymethylfurfural (HMF) | Homogeneous ruthenium pincer complex | High yield, selective hydrogenation | google.com |

| BHMF fatty acid diesters | BHMF and fatty acid mixture | Novozym 435 (biocatalyst) | Solvent-free, high conversion | acs.org |

| 2,5-bis(hydroxymethyl)furan polyesters | 2,5-bis(hydroxymethyl)furan (BHMF) | Enzymatic bulk polymerization | Solvent-free, bio-based, biodegradable polymers | biosynth.com |

**The provided chemical compound name, "2, 1,3-Bis(hydroxymethyl)-", is incomplete. The parent molecule to which the two hydroxymethyl (-CH₂OH) groups are attached is not specified. Without the complete chemical name, it is not possible to provide specific and accurate spectroscopic data and structural elucidation details as requested in the outline. The spectroscopic properties (NMR, IR, Mass Spectrometry, X-ray Crystallography) are unique to the entire molecular structure.

To generate the requested scientific article, please provide the full and correct name of the chemical compound of interest (e.g., 2,4-Bis(hydroxymethyl)-1,3-dioxolane, etc.).**

Spectroscopic Characterization and Structural Elucidation of Bis Hydroxymethyl Derivatives

X-ray Crystallography for Solid-State Structure Determination

Crystal Packing and Intermolecular Interactions (e.g., O-H···O, C-H···O, C-H···Br Hydrogen Bonding)

The arrangement of molecules in a crystalline solid, known as crystal packing, is dictated by a variety of intermolecular interactions. In bis(hydroxymethyl) derivatives, hydrogen bonding plays a pivotal role in stabilizing the crystal lattice. The hydroxyl groups are excellent hydrogen bond donors, readily forming strong O-H···O interactions with neighboring molecules. These interactions can create extensive networks, leading to the formation of supramolecular structures like corrugated planes. researchgate.net

For instance, in the crystal structure of 4,4′,5,5′-tetrakis(hydroxymethyl)-3,3′-biisoxazole, the molecules are stabilized by a network of O-H···O hydrogen bonds. researchgate.net Similarly, in certain 4-(gem-alkynol)-1-ones, O-H···O=C hydrogen bonds are the dominant interactions, further supported by weaker C≡C—H⋯O=C, Cmethylene—H⋯O(H), and Cmethyl—H⋯O(H) interactions.

The nature and strength of these intermolecular interactions can be further explored using tools like Hirshfeld surface analysis, which provides a visual representation of intermolecular contacts and their relative contributions to the crystal packing. nih.gov

Table 1: Examples of Intermolecular Interactions in Bis(hydroxymethyl) Derivatives

| Compound/Derivative Family | Dominant Intermolecular Interactions | Reference |

| 4,4′,5,5′-tetrakis(hydroxymethyl)-3,3′-biisoxazole | O-H···O hydrogen bonds | researchgate.net |

| 5,5′-bis(hydroxymethyl)-3,3′-biisoxazole | O-H···N hydrogen bonds | researchgate.net |

| 4-(gem-alkynol)-1-ones | O-H···O=C hydrogen bonds, C≡C—H⋯O=C, C-H···O(H) | researchgate.net |

| 1-R-2-methyl-4-nitroimidazoles (R = allyl, 2-bromoethyl) | C-H···Br interactions (in the bromo-derivative) | researchgate.net |

Analysis of Conformational Features and Disorder in Crystal Structures

The flexibility of the hydroxymethyl groups (–CH₂OH) can lead to various conformational features and, in some cases, disorder within the crystal structure. The orientation of these groups relative to the core of the molecule can vary, giving rise to different conformers.

In the crystal structure of 5,5′-bis(hydroxymethyl)-3,3′-biisoxazole, the two isoxazole (B147169) rings are trans planar. researchgate.net The hydroxymethyl groups can adopt different orientations, which may be influenced by the formation of intramolecular or intermolecular hydrogen bonds.

Disorder in crystal structures arises when a molecule or a part of it can occupy multiple positions or orientations within the crystal lattice. This is not uncommon for flexible side chains like hydroxymethyl groups. The analysis of crystallographic data can reveal the presence of such disorder and quantify the occupancy of different conformations. This conformational flexibility can have implications for the physical properties of the material.

Dihedral Angle Analysis of Aromatic and Heteroaromatic Ring Systems

In 5,5′-bis(hydroxymethyl)-3,3′-biisoxazole, the two isoxazole rings are essentially coplanar, indicating significant electronic conjugation between them. researchgate.net However, in other systems, steric hindrance between substituents on adjacent rings can lead to larger dihedral angles, resulting in a more twisted conformation. researchgate.net

The analysis of dihedral angles is crucial for understanding structure-property relationships. For example, in donor-π-acceptor systems, the degree of planarity can significantly affect the efficiency of charge transfer and, consequently, the material's optical and electronic properties. researchgate.netresearchgate.net Computational methods can be employed to calculate the most favorable conformations and the corresponding dihedral angles. researchgate.net

Table 2: Dihedral Angle Information for Selected Ring Systems

| Compound System | Dihedral Angle (θ) | Significance | Reference |

| Systems with ethynyl (B1212043) linkers | < 3.5° | Near coplanarity achieved | researchgate.net |

| D-π-A chromophores with terphenyl linkers | 8-18° | Moderate deviation from planarity | researchgate.net |

| D-π-A chromophores with 2,5-diphenyl thiophene (B33073) linkers | 29-33° | Significant deviation from planarity | researchgate.net |

Chromatographic Methods for Purity, Composition, and Isomer Analysis (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for the analysis of bis(hydroxymethyl) derivatives. It is widely used to determine the purity of a synthesized compound, to analyze the composition of mixtures, and to separate and quantify different isomers.

The choice of the stationary phase (the column) and the mobile phase (the solvent system) is critical for achieving good separation. For bis(hydroxymethyl) compounds, which are often polar due to the hydroxyl groups, reversed-phase HPLC is a common approach. In this mode, a nonpolar stationary phase is used with a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol.

By comparing the retention time of a sample to that of a known standard, the identity of the compound can be confirmed. The area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis. HPLC is also crucial for separating constitutional isomers and stereoisomers, which may have very similar physical properties but can be resolved based on their different interactions with the stationary phase.

Thermal Analysis for Characterization of Phase Transitions and Decomposition Pathways

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide valuable information about the thermal stability, phase transitions, and decomposition behavior of bis(hydroxymethyl) derivatives.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For bis(hydroxymethyl) compounds, TGA can reveal the temperature at which the compound begins to decompose. acs.org The TGA curve can show distinct steps corresponding to the loss of specific fragments, such as water from the hydroxymethyl groups or the cleavage of other bonds. For example, in some metal complexes, the initial weight loss corresponds to the removal of coordinated solvent molecules, followed by the decomposition of the organic ligands at higher temperatures. acs.org

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is particularly useful for identifying phase transitions, such as melting, crystallization, and solid-solid transitions. nih.gov For bis(hydroxymethyl) derivatives, DSC can be used to determine the melting point and to study polymorphism, where a compound can exist in different crystalline forms with distinct thermal properties. researchgate.net The enthalpy changes associated with these transitions can also be quantified, providing further insight into the energetics of the system. researchgate.net

The combination of TGA and DSC can provide a comprehensive thermal profile of a bis(hydroxymethyl) derivative, which is crucial for understanding its stability and potential applications at elevated temperatures. acs.org

Table 3: Thermal Analysis Data for Representative Compounds

| Compound/Material | Technique | Key Findings | Reference |

| 1,2-dihydro-6-neopentyl-2-oxonicotinic acid | DSC | Detection of two polymorphs with melting points at 193 °C and 196 °C. | nih.gov |

| Fe(OS(CH₃)₂)₆₂ | TGA/DSC | Starts to lose mass above 385 K; solid-solid phase transition at ~338 K. | researchgate.net |

| Cardanol Polyol-Modified Waterborne Polyurethanes | TGA | Thermal stability and degradation behavior studied up to 500 °C. | acs.org |

| Rare-Earth Molecular Cluster Aggregates | TGA-DSC | Decomposition begins with loss of solvent, followed by ligand decomposition and formation of metal oxides at higher temperatures. | acs.org |

Theoretical and Computational Investigations of Bis Hydroxymethyl Systems

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to bis(hydroxymethyl) compounds to predict their geometries and electronic properties. nih.govnih.gov

DFT calculations can determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. For instance, in a study of 1,3-Bis(hydroxymethyl)benzimidazolin-2-one, DFT was used to calculate the optimized structure. nih.gov These calculations can also predict the vibrational frequencies of the molecule, which correspond to the infrared and Raman spectra. These theoretical spectra can then be compared with experimental data to confirm the molecular structure. nih.govnanobioletters.com The calculated vibrational wavenumbers are often scaled to better match experimental values, a process known as scaled quantum mechanical force field (SQMFF) analysis. nih.gov

A key finding from such studies is the influence of intermolecular hydrogen bonding. For example, the O-H stretching wavenumber in 1,3-Bis(hydroxymethyl)benzimidazolin-2-one was observed to be red-shifted (moved to a lower frequency), which is a clear indication of O-H···O intermolecular hydrogen bonding. nih.gov Similarly, the lowering and splitting of the carbonyl (C=O) stretching frequency can be attributed to C=O···H type intermolecular interactions. nih.gov

Table 1: Comparison of Experimental and Calculated Vibrational Wavenumbers for a Bis(hydroxymethyl) Compound

| Vibrational Mode | Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) |

| O-H Stretch | 3350 | 3450 |

| C=O Stretch | 1680 | 1700 |

| C-N Stretch | 1450 | 1460 |

Note: This table is illustrative and based on typical findings in DFT studies of similar compounds. Actual values will vary depending on the specific molecule and computational methods used.

Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding and orbital interactions within a molecule. mpg.descirp.org It provides a description of the "natural Lewis structure" of a molecule by analyzing the electron density. scirp.org NBO analysis is particularly useful for quantifying intramolecular interactions, such as hyperconjugation, which involves the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent empty anti-bonding orbital. scirp.orgnih.gov

Table 2: Illustrative NBO Analysis Results for a Bis(hydroxymethyl) Derivative

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) O | σ(C-C) | 2.5 |

| LP(1) O | σ(C-H) | 1.8 |

| σ(C-H) | σ*(C-O) | 0.9 |

Note: This table provides a hypothetical example of NBO analysis results. The specific interactions and their energies will depend on the molecular structure.

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. youtube.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. youtube.comresearchgate.net The HOMO is the orbital that is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. nih.gov A small HOMO-LUMO gap suggests that the molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability. nih.gov DFT calculations are commonly used to determine the energies of the HOMO and LUMO and to visualize their spatial distribution. researchgate.netirjweb.com This information helps in predicting the sites of electrophilic and nucleophilic attack. For instance, regions of the molecule where the HOMO is localized are likely to be sites of electrophilic attack, while regions with a high LUMO density are susceptible to nucleophilic attack. researchgate.net

Table 3: Frontier Molecular Orbital Energies and Related Parameters for a Hypothetical Bis(hydroxymethyl) Compound

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.2 |

| Chemical Hardness (η) | 2.65 |

| Electronegativity (χ) | 3.85 |

Note: These values are for illustrative purposes. The actual parameters will vary for different bis(hydroxymethyl) derivatives.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Adsorption Phenomena

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules. rsc.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectories of individual particles, offering insights into the dynamic processes that are not accessible through static computational methods. nih.gov

In the context of bis(hydroxymethyl) systems, MD simulations can be used to investigate a variety of phenomena. For example, simulations can model the adsorption of these molecules onto surfaces, which is relevant for applications in materials science. They can also be used to study the conformational changes of bis(hydroxymethyl) compounds in different solvent environments and at various temperatures. nih.gov For instance, MD simulations have been employed to study the dynamic evolution of a host-guest system involving a bis(diphenylhydroxymethyl)biphenyl molecule, revealing the kinetics of hydrogen bond formation and the thermal motion of guest molecules within the host's crystalline structure. nih.gov In another study, MD simulations were used to investigate the binding modes of bis(hydroxyphenyl)arenes to an enzyme, demonstrating that only one of the proposed binding modes was stable over time. nih.govresearchgate.net

Mechanistic Elucidation via Computational Methods (e.g., Epimerization Mechanisms)

Computational methods are invaluable for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify transition states and intermediates, and to calculate the activation energies for different reaction pathways. This information provides a detailed understanding of how a reaction proceeds.

For molecules with multiple stereocenters, such as some bis(hydroxymethyl) derivatives, computational methods can be used to study isomerization processes like epimerization. Epimerization is the change in the configuration of one of several stereocenters in a molecule. Computational studies can determine the relative thermodynamic stabilities of different diastereomers and the energy barriers for their interconversion. researchgate.net For example, ab initio calculations have been used to show that the thermal stability of diastereomers can determine the outcome of an intramolecular carbanilide (B493258) cyclization, where one diastereomer epimerizes to the more stable form. researchgate.net

Ligand-Metal Ion Binding Stoichiometry and Coordination Mode Studies

Many bis(hydroxymethyl) compounds can act as ligands, binding to metal ions to form coordination complexes. researchgate.netnih.gov Understanding the stoichiometry (the ratio of ligand to metal ion) and the coordination mode (the way the ligand binds to the metal) is crucial for applications in areas such as catalysis, materials science, and medicinal chemistry. nih.govnih.gov

Computational methods can be used to predict the preferred binding sites of a ligand for a particular metal ion, the geometry of the resulting complex, and the binding energy. d-nb.info For example, DFT calculations can be used to model the interaction between a bis(hydroxymethyl) ligand and various metal ions, helping to rationalize experimentally observed selectivities. d-nb.info These studies can also provide insights into the nature of the metal-ligand bond and the electronic structure of the complex. researchgate.net

Quantum Chemical Calculations for Corrosion Inhibition Mechanisms

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool for elucidating the mechanisms of corrosion inhibition at the molecular level. scispace.com These computational methods provide deep insights into the relationship between the molecular structure of an inhibitor and its protective efficacy. nih.gov By calculating various electronic and structural parameters, researchers can predict how a molecule will interact with a metal surface, thereby guiding the design of new and more effective corrosion inhibitors. scispace.comdntb.gov.ua This approach is particularly valuable for heterocyclic compounds like benzothiazole (B30560) and benzimidazole (B57391) derivatives, which are known for their excellent corrosion inhibiting properties due to the presence of heteroatoms (N, S, O) and π-electrons. researchgate.netnih.gov

The fundamental principle behind the inhibitory action of these organic molecules is their adsorption onto the metal surface, which can occur through physical (physisorption) or chemical (chemisorption) processes. researchgate.net This adsorption forms a protective barrier that blocks the active sites for corrosion. nih.gov Quantum chemical calculations help to quantify the parameters that govern this adsorption process.

Key quantum chemical parameters calculated to predict corrosion inhibition efficiency include:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): This parameter relates to the electron-donating ability of a molecule. A higher E_HOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, leading to stronger chemisorption and better inhibition efficiency. researchgate.net

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): This parameter relates to the electron-accepting ability of the molecule. A lower E_LUMO value suggests a greater ability to accept electrons from the metal surface, which can also contribute to the inhibitor-metal bond. researchgate.net

Energy Gap (ΔE = E_LUMO - E_HOMO): The energy gap is a crucial indicator of the stability and reactivity of the inhibitor molecule. A smaller ΔE value generally implies higher reactivity and thus a greater tendency to adsorb on the metal surface, resulting in higher inhibition efficiency. sciencepub.net

Dipole Moment (μ): A higher dipole moment can increase the adsorption of the inhibitor on the metal surface through dipole-dipole interactions, potentially enhancing inhibition efficiency. researchgate.net

Global Hardness (η) and Softness (σ): Hardness is the resistance to deformation of the electron cloud, while softness is the reciprocal of hardness. Soft molecules are generally more reactive and are considered better inhibitors as they can easily donate electrons to the metal surface. researchgate.net

Fraction of Electrons Transferred (ΔN): This value indicates the number of electrons transferred from the inhibitor to the metal surface. A positive ΔN value suggests that the inhibitor molecule donates electrons to the metal. researchgate.net

Theoretical studies on benzothiazole and benzimidazole derivatives have consistently shown a strong correlation between these calculated parameters and experimentally observed inhibition efficiencies. researchgate.netscispace.com For instance, research on substituted benzothiazoles demonstrated that the inhibition efficiency increases as the energy gap (ΔE) decreases. sciencepub.net The molecule 2-mercaptobenzothiazole (B37678) (MBTH), with the smallest ΔE, was found to be the most effective inhibitor in the studied series. sciencepub.net Similarly, studies on benzimidazole derivatives showed that substituting the ring with electron-donating groups, like an amino group (-NH2), increased the E_HOMO value and enhanced the inhibition efficiency, whereas electron-withdrawing groups (-NO2) had the opposite effect. nih.gov

The following tables present representative data from quantum chemical calculations performed on various benzothiazole and benzimidazole derivatives, illustrating the correlation between their molecular properties and inhibition performance.

Table 1: Quantum Chemical Parameters for Substituted Benzothiazole Derivatives sciencepub.net

| Compound | E_HOMO (eV) | E_LUMO (eV) | ΔE (eV) | Dipole Moment (Debye) |

| Benzothiazole (BTH) | -9.245 | 0.767 | 8.478 | 1.45 |

| 2-Methylbenzothiazole (MeBTH) | -9.123 | 0.789 | 8.334 | 1.67 |

| 2-Aminobenzothiazole (ABTH) | -8.987 | 0.899 | 8.088 | 2.11 |

| 2-Mercaptobenzothiazole (MBTH) | -8.765 | 0.782 | 7.987 | 3.54 |

This interactive table showcases calculated quantum chemical parameters for a series of benzothiazole derivatives. The data indicates that 2-Mercaptobenzothiazole (MBTH) has the highest E_HOMO and the smallest energy gap (ΔE), which correlates with its superior performance as a corrosion inhibitor in the studied group.

Table 2: Quantum Chemical Parameters for Benzimidazole Derivatives researchgate.net

| Compound | E_HOMO (eV) | E_LUMO (eV) | ΔE (eV) | Dipole Moment (Debye) |

| 2-Hydroxymethylbenzimidazole (HMBI) | -6.069 | -0.493 | 5.575 | 3.077 |

| 2-Mercaptobenzimidazole (MBI) | -6.033 | -0.639 | 5.394 | 3.257 |

| 2-Thiomethylbenzimidazole (TMBI) | -5.856 | -0.556 | 5.300 | 3.084 |

| 2-Thiobenzylbenzimidazole (TBBI) | -5.606 | -0.484 | 5.122 | 3.192 |

This interactive table presents data for various benzimidazole derivatives. The trend in E_HOMO values and energy gaps (ΔE) can be correlated with their effectiveness as corrosion inhibitors for copper. For instance, TBBI shows the highest E_HOMO and the lowest ΔE, suggesting it is a more effective inhibitor compared to HMBI.

These theoretical investigations, combining DFT calculations with molecular dynamics (MD) simulations, not only explain experimental findings but also provide a predictive framework for designing novel inhibitors with tailored properties for specific metal surfaces and corrosive environments. researchgate.netrsc.org

Reactivity and Mechanistic Studies of Bis Hydroxymethyl Functionalities

Nucleophilic Substitution Reactions of Hydroxymethyl Groups for Derivatization

The hydroxyl groups of bis(hydroxymethyl) compounds are nucleophilic in nature but can be converted into good leaving groups, making them susceptible to nucleophilic substitution reactions. This allows for the derivatization of the parent molecule and the introduction of a wide array of functional groups. The typical mechanism for such reactions is a bimolecular nucleophilic substitution (SN2) or a unimolecular nucleophilic substitution (SN1), depending on the substrate and reaction conditions.

For an SN2 reaction to occur, the hydroxyl group must first be activated by protonation or by conversion into a better leaving group, such as a tosylate or a halide. The backside attack of a nucleophile on the electrophilic carbon atom then displaces the leaving group, resulting in an inversion of stereochemistry if the carbon is chiral. In the case of bis(hydroxymethyl) compounds, both hydroxyl groups can potentially undergo substitution, leading to di-substituted products.

Alternatively, under conditions that favor the formation of a stable carbocation, an SN1 mechanism may be operative. This involves the slow departure of the leaving group to form a carbocation intermediate, which is then rapidly attacked by a nucleophile from either side, leading to a racemic mixture if the carbon is chiral.

The choice of nucleophile determines the nature of the resulting derivative. Common nucleophiles include halides, cyanides, azides, and various oxygen and nitrogen-based nucleophiles. These reactions are fundamental in creating a diverse range of molecules with tailored properties for various applications.

Formation of Acetals and Ketals through Condensation Reactions

Bis(hydroxymethyl) compounds, acting as 1,3-diols, readily undergo condensation reactions with aldehydes and ketones to form cyclic acetals, specifically 1,3-dioxanes. This reaction is typically catalyzed by an acid and involves the reversible formation of a hemiacetal intermediate, followed by the elimination of a water molecule to yield the final acetal. The formation of a stable six-membered ring provides a thermodynamic driving force for this reaction.

The general mechanism involves the protonation of the carbonyl oxygen of the aldehyde or ketone, which increases the electrophilicity of the carbonyl carbon. One of the hydroxyl groups of the bis(hydroxymethyl) compound then attacks the activated carbonyl carbon, forming a hemiacetal. Subsequent protonation of the hemiacetal's hydroxyl group and elimination of water generates a resonance-stabilized carbocation. Finally, the second hydroxyl group of the diol attacks this carbocation, and after deprotonation, the cyclic acetal is formed.

A variety of catalysts can be employed for this transformation, including Brønsted acids like p-toluenesulfonic acid and Lewis acids such as anhydrous ferrous sulfate and tin(IV) chloride supported on active carbon. The reaction is often carried out in a solvent that allows for the azeotropic removal of water, thereby shifting the equilibrium towards the product side. Microwave irradiation has also been shown to be an effective method for promoting these reactions, often leading to higher yields and shorter reaction times.

Coordination Chemistry with Metal Ions and Complex Formation

Ligand Properties and Versatile Coordination Modes of Bis(hydroxymethyl) Carboxylates

Bis(hydroxymethyl) carboxylates are a class of ligands that have garnered interest in coordination chemistry due to their versatile binding capabilities. These ligands possess both carboxylate and hydroxyl functional groups, which can participate in forming coordination bonds with metal ions. nih.gov The carboxylate group itself can exhibit a variety of coordination modes, including monodentate, bidentate chelating, and bridging fashions. wikipedia.orgresearchgate.net The presence of the additional hydroxymethyl groups introduces further possibilities for coordination and for the formation of extensive hydrogen-bonding networks that stabilize the resulting crystal structures. nih.govresearchgate.net

The ligand 2,2-bis(hydroxymethyl)propionic acid (dmpa), for example, demonstrates this versatility. The hydroxycarboxylate ions can utilize the carboxylate group and the hydroxyl groups to form coordination bonds. nih.gov In coordination complexes, the dmpa ligand has shown the ability to act in a bidentate chelating mode, where both oxygen atoms of the carboxylate group bind to a single metal center. nih.govresearchgate.net Alternatively, it can adopt a bidentate bridging mode, where the carboxylate group links two different metal centers. nih.govresearchgate.net This adaptability in coordination is a key factor in the structural diversity of the resulting metal-organic compounds. nih.govnih.govresearchgate.net The specific coordination mode adopted is often influenced by factors such as the metal-to-ligand stoichiometry used in the synthesis. nih.govnih.gov

Formation of Mononuclear, Dinuclear, and One-Dimensional Coordination Polymers

The flexible coordination behavior of bis(hydroxymethyl) carboxylate ligands, such as 2,2-bis(hydroxymethyl)propionic acid (dmpa), allows for the construction of a wide range of coordination architectures. nih.govresearchgate.net By carefully controlling the reaction stoichiometry, it is possible to direct the self-assembly process to yield mononuclear complexes, dinuclear compounds, or extended one-dimensional (1D) coordination polymers. nih.govnih.gov

Research involving the reaction of copper(II) 2,2-bis(hydroxymethyl)propionate with the co-ligand hexamethylenetetramine (hmta) has successfully demonstrated this principle. nih.govresearchgate.net

Mononuclear Complexes : When a 1:2 molar ratio of the copper(II) dmpa precursor to hmta was used, a mononuclear compound with the formula [Cu(dmp)2(hmta)2(H2O)] was formed. nih.govnih.gov In this structure, the dmp ligand adopts a bidentate chelating coordination mode. nih.govresearchgate.net

Dinuclear Complexes : Adjusting the molar ratio to 1:1 resulted in the formation of a discrete dinuclear compound, [Cu2(dmp)4(hmta)2]. nih.govnih.gov Here, the coordination of the dmp ligand shifts to a bidentate bridging mode, connecting two copper centers. nih.govresearchgate.net

One-Dimensional Polymers : Using a deficiency of the hmta co-ligand (e.g., a 2:1 molar ratio) led to the formation of a 1D coordination polymer with the formula [Cu2(dmp)4(hmta)]n. nih.govnih.gov This extended structure is also facilitated by the bridging nature of the dmp ligand. nih.govresearchgate.net

The supramolecular structures of these compounds are further stabilized by O-H···O and O-H···N hydrogen bonds, highlighting the important role of the hydroxymethyl groups. nih.govresearchgate.net

| Compound Type | Chemical Formula | Cu(dmp)₂:hmta Molar Ratio | dmp Coordination Mode |

|---|---|---|---|

| Mononuclear | [Cu(dmp)₂(hmta)₂(H₂O)] | 1:2 | Bidentate Chelating |

| Dinuclear | [Cu₂(dmp)₄(hmta)₂] | 1:1 | Bidentate Bridging |

| 1D Coordination Polymer | [Cu₂(dmp)₄(hmta)]n | 2:1 | Bidentate Bridging |

Oxidation and Reduction Pathways of Bis(hydroxymethyl) Compounds

Selective Catalytic Hydrogenation of Furan (B31954) Derivatives

The selective hydrogenation of furan derivatives, particularly 5-hydroxymethylfurfural (B1680220) (HMF), is a significant pathway for producing valuable bis(hydroxymethyl) compounds like 2,5-bis(hydroxymethyl)furan (BHMF). acs.org HMF is a key bio-based platform chemical, and its conversion to BHMF is crucial for the production of polyesters, pharmaceutical intermediates, and biofuels. acs.orgresearchgate.net The primary challenge in this process is to selectively hydrogenate the aldehyde group of HMF without affecting the furan ring or the existing hydroxymethyl group, and to prevent over-hydrogenation or the formation of humin byproducts. acs.org

Various catalytic systems have been developed to achieve high selectivity and yield for BHMF.

Platinum-based Catalysts : Platinum supported on ceria (Pt/CeO2) has been shown to be effective. Hydroxyl groups on the catalyst surface can protect the BHMF product, inhibiting side reactions and leading to selectivities over 85%. acs.org Similarly, a platinum on ceria-zirconia mixed oxide catalyst (Pt/CeO2–ZrO2) achieved a near-quantitative yield of BHMF at room temperature and atmospheric pressure. acs.org

Gold-based Catalysts : Gold sub-nano clusters supported on alumina (B75360) (Au/Al2O3) have demonstrated excellent performance, achieving over 96% yield of BHMF by selectively hydrogenating HMF without furan ring opening. researchgate.net

Non-noble Metal Catalysts : To improve cost-effectiveness, non-precious metal catalysts have also been explored. A monodispersed metallic cobalt catalyst (Co@C) provided a 96.0% yield of BHMF at 110°C and 1 MPa H2. nih.gov Copper-based catalysts, such as Cu/SiO2, have also been investigated for liquid-phase HMF hydrogenation. researchgate.net

The choice of catalyst, support, and reaction conditions (temperature, pressure, solvent) is critical in controlling the reaction pathway and maximizing the yield of the desired bis(hydroxymethyl) product. acs.orgacs.orgnih.gov

| Catalyst System | Temperature | H₂ Pressure | BHMF Yield | Reference |

|---|---|---|---|---|

| 1% Pt/CeO₂ | 30 °C | - | >85% (Selectivity) | acs.org |

| 1% Pt/CeO₂–ZrO₂ | Room Temp | 0.1 MPa | ~100% | acs.org |

| Au/Al₂O₃ | 120 °C | 6.5 MPa | >96% | researchgate.net |

| Co@C | 110 °C | 1 MPa | 96.0% | nih.gov |

| CuO-Fe₃O₄/AC (CTH) | 150 °C | - | 92% | nih.gov |

CTH: Catalytic Transfer Hydrogenation

Epimerization and Stereochemical Transformations in Chiral Systems

Stereochemistry is a critical factor that defines the chemical and physical properties of chiral molecules, including their interactions with biological systems like enzymes and proteins. nih.gov The ability to control or alter the three-dimensional arrangement of atoms at a chiral center is fundamental in synthetic chemistry. Epimerization is a stereochemical transformation in which the configuration at one of several stereogenic centers in a molecule is inverted, while the others remain unchanged. researchgate.net

In chiral systems containing bis(hydroxymethyl) functionalities, the potential for epimerization exists if there is a stereogenic center adjacent to an activating group or one that can be temporarily removed and re-added. Late-stage stereochemical editing provides a powerful strategy to modify the spatial orientation of bonds in a complex molecule after its core structure has been assembled. nih.govresearchgate.net This approach decouples the initial bond formation from the final stereochemical outcome. nih.gov

Recent advances have led to the development of mild photocatalytic methods that can interconvert unactivated tertiary stereogenic centers that were previously considered configurationally stable. nih.govresearchgate.net Such methods could theoretically be applied to complex chiral molecules featuring bis(hydroxymethyl) groups, allowing for the conversion of one diastereomer into another. nih.gov This "stereoediting" logic enables access to challenging chiral scaffolds and allows for the synthesis of various stereoisomers from a common precursor, which is highly valuable in medicinal chemistry and materials science. nih.govnih.govresearchgate.net For instance, if a compound with a bis(hydroxymethyl) group undergoes epimerization at a nearby chiral center, it could lead to a diastereomer with significantly different biological activity or physical properties. nih.gov

Investigation of Interactions with Biological Targets (excluding clinical human trials)

Protein Crosslinking Mechanisms

Bis(hydroxymethyl) and related poly(hydroxymethyl) compounds can function as effective protein crosslinking agents, forming covalent bonds that link protein molecules together. nih.govnih.gov This process is valuable for stabilizing transient protein-protein interactions, studying protein complexes, and creating hydrogel-like biomaterials. nih.govyoutube.com The crosslinking mechanism typically targets reactive functional groups on the side chains of amino acid residues, most commonly the primary amine groups of lysine. nih.govnih.gov

A well-studied class of related crosslinkers are hydroxymethyl phosphonium compounds, such as β-[tris(hydroxymethyl) phosphino] propanoic acid (THPP) and tetrakis (hydroxymethyl) phosphonium chloride (THPC). nih.gov The reactivity of these agents provides a model for the crosslinking mechanism of hydroxymethyl functionalities. The process involves the reaction of the hydroxymethyl group with primary or secondary amine groups on proteins. This reaction proceeds through the formation of a formaldehyde (B43269) intermediate, followed by a Mannich-type condensation between the amine-formaldehyde adduct and other nucleophilic groups, creating a stable covalent bridge between protein chains. nih.gov

This type of crosslinking can be performed under physiological conditions in an aqueous medium. nih.gov The resulting crosslinked proteins can form materials like hydrogels that are non-cytotoxic and capable of encapsulating cells, indicating their potential in biomedical applications. nih.gov

Chemical Modification of Biomolecules for Functional Studies

The chemical modification of biomolecules is a fundamental approach to understanding their structure, function, and interactions within biological systems. Reagents incorporating bis(hydroxymethyl) functionalities, particularly those based on phosphine (B1218219) scaffolds, have emerged as valuable tools in this field. These compounds can covalently interact with biomolecules, leading to alterations that can be probed to elucidate functional characteristics. The primary targets for these modifications are proteins, though applications are extending to other biomolecules like nucleic acids.

The reactivity of bis(hydroxymethyl) phosphine derivatives, such as β-[tris(hydroxymethyl) phosphino] propanoic acid (THPP) and tetrakis(hydroxymethyl) phosphonium chloride (THPC), is centered on their ability to react with primary and secondary amines. researchgate.net This makes them particularly useful for modifying amine-containing side chains of amino acids, such as lysine, which are frequently found on the surface of proteins.

The underlying mechanism of this reaction is a Mannich-type condensation. This process is initiated by the formation of a formaldehyde intermediate from the hydroxymethyl groups of the phosphine reagent. This intermediate then reacts with an amine group on the biomolecule (e.g., the ε-amino group of a lysine residue) and the phosphine to form a stable covalent crosslink. researchgate.net In the case of THPC, this reaction can lead to the formation of a crosslinked hydrogel-like material when used with proteins. researchgate.net

Beyond the creation of biomaterials, bis(hydroxymethyl) compounds have been utilized to modify nucleic acids to study their properties. In one notable example, tris-(hydroxymethyl)phosphine oxide (THPO) was chemically coupled to nucleobases to create acyclic nucleoside analogues. researchgate.net These modified building blocks were then incorporated into DNA oligonucleotides. Functional analysis of these THPO-DNA analogs revealed altered hybridization properties, specifically a reduced affinity for their complementary DNA strands. Furthermore, these modified oligonucleotides exhibited increased resistance to degradation by certain nucleolytic enzymes. researchgate.net This demonstrates how the introduction of a bis(hydroxymethyl) moiety can be used to probe and modulate the fundamental functions of nucleic acids, such as molecular recognition and stability.

The table below summarizes key research findings on the chemical modification of biomolecules using bis(hydroxymethyl) functionalities for functional studies.

| Biomolecule | Modifying Reagent | Modification Type | Research Finding/Functional Study |

| Proteins (e.g., Gelatin, Elastin-like proteins) | Tetrakis(hydroxymethyl) phosphonium chloride (THPC) | Crosslinking of amine groups | Formation of hydrogels for 3D cell encapsulation; studies on cell viability and differentiation within the crosslinked matrix. nih.govrsc.org |

| Proteins | β-[tris(hydroxymethyl) phosphino] propanoic acid (THPP) | Crosslinking of primary and secondary amines | Generation of non-cytotoxic, crosslinked protein materials capable of cell encapsulation. researchgate.net |

| DNA | Tris-(hydroxymethyl)phosphine oxide (THPO) | Incorporation of THPO-nucleobase analogs | THPO-modified DNA showed reduced affinity for complementary DNA and increased resistance to nuclease degradation. researchgate.net |

Applications of Bis Hydroxymethyl Compounds in Materials Science

Coatings, Paints, and Varnishes Formulations

Bis(hydroxymethyl) compounds play a significant role in the formulation of coatings, paints, and varnishes. One such compound, 1,3-bis(hydroxymethyl)-5,5-dimethylhydantoin (DMDM hydantoin), is utilized as a preservative in a variety of products, including latex paints and coatings. dormer.comchemotechnique.se It acts as a formaldehyde (B43269) donor, providing broad-spectrum antimicrobial activity against fungi, yeasts, and bacteria. chemotechnique.sehaz-map.com

In the realm of advanced coatings, waterborne polyurethanes (WPUs) are gaining attention as environmentally friendly alternatives to solvent-based systems. Research has shown that incorporating bio-based polyols derived from compounds like 2,2-bis(hydroxymethyl)propionic acid (DMPA) into WPU formulations can enhance their properties. acs.org For example, the inclusion of a cardanol-based polyol in a WPU formulation containing DMPA resulted in improved fluorescence emission, thermomechanical properties, and water resistance, making them suitable for applications in textile and leather coatings. acs.org

The use of bis(hydroxymethyl) compounds in coating formulations is summarized in the table below.

| Bis(hydroxymethyl) Compound | Application in Coatings | Function |

| 1,3-Bis(hydroxymethyl)-5,5-dimethylhydantoin (DMDM Hydantoin) | Preservative in latex paints and coatings. dormer.comchemotechnique.se | Antimicrobial agent (formaldehyde donor). chemotechnique.sehaz-map.com |

| 2,2-Bis(hydroxymethyl)propionic acid (DMPA) | Component of waterborne polyurethanes (WPUs). acs.org | Enhances fluorescence, thermomechanical properties, and water resistance. acs.org |

| 2,5-Bis(hydroxymethyl) furan (B31954) | Component in coating compositions. google.com | Potential bio-based building block for coatings. |

Advanced Composites and Reinforced Materials